(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
Overview
Description
N-(Boc)-6-fluoroindole-2-boronic acid
Mechanism of Action
Target of Action
It’s known that the compound is used in the field of synthetic organic chemistry, especially in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in multistep reactions .
Mode of Action
N-(BOC)-6-fluoroindole-2-boronic acid interacts with its targets through a process known as Boc protection. The Boc group is stable towards most nucleophiles and bases . It is introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be easily removed under a variety of conditions .
Biochemical Pathways
The boc protection and deprotection processes are fundamental transformations in organic synthesis and peptide chemistry . These processes are part of larger biochemical pathways involved in the synthesis of complex organic molecules.
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it could potentially influence the compound’s bioavailability .
Result of Action
The primary result of the action of N-(BOC)-6-fluoroindole-2-boronic acid is the protection of amines, which prevents them from reacting with other substances during the synthesis of complex organic molecules . This protection can be easily reversed when needed, allowing the amines to participate in subsequent reactions .
Action Environment
The action of N-(BOC)-6-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the use of catalysts can enhance the efficiency and productivity of the Boc deprotection process .
Biochemical Analysis
Biochemical Properties
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . This interaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in cellular metabolism and apoptosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound is known to form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . In the context of Suzuki-Miyaura cross-coupling reactions, the compound interacts with palladium catalysts, facilitating the transfer of organic groups and the formation of carbon-carbon bonds . These interactions are essential for the compound’s role in organic synthesis.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids are generally metabolized through oxidation and conjugation reactions
Transport and Distribution
Boronic acids are known to interact with transporters and binding proteins, which can influence their localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications
Properties
IUPAC Name |
[6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRUKBUEWVRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656791 | |
Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-26-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-6-fluoro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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